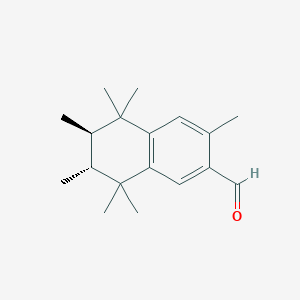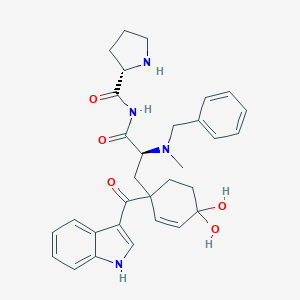
2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and cancer cells by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
Studies have shown that 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- has potential biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. It has also been studied for its potential to induce apoptosis, a process of programmed cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- in lab experiments is its potential to inhibit the growth of microorganisms and cancer cells. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use.
Future Directions
There are several future directions for the use of 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel-. One potential direction is to investigate its potential use as a chiral ligand in asymmetric synthesis. Another direction is to further study its mechanism of action to optimize its use as an antimicrobial and antitumor agent. Additionally, more studies are needed to determine its potential toxicity and side effects.
In conclusion, 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions need further investigation to optimize its use as an antimicrobial and antitumor agent.
Synthesis Methods
The synthesis of 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- involves the reaction of naphthalene with diethyl malonate and methyl vinyl ketone in the presence of a base. The resulting product is then subjected to various purification techniques to obtain the final product.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, (6R,7R)-rel-)-rel- has various potential applications in scientific research. It has been studied for its antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use as a chiral ligand in asymmetric synthesis.
properties
CAS RN |
127459-79-4 |
|---|---|
Molecular Formula |
C4H11N3 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(6R,7R)-3,5,5,6,7,8,8-heptamethyl-6,7-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H26O/c1-11-8-15-16(9-14(11)10-19)18(6,7)13(3)12(2)17(15,4)5/h8-10,12-13H,1-7H3/t12-,13-/m1/s1 |
InChI Key |
ZIASQZKMMDNGSU-CHWSQXEVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(C2=C(C1(C)C)C=C(C(=C2)C=O)C)(C)C)C |
SMILES |
CC1C(C(C2=C(C1(C)C)C=C(C(=C2)C=O)C)(C)C)C |
Canonical SMILES |
CC1C(C(C2=C(C1(C)C)C=C(C(=C2)C=O)C)(C)C)C |
Pictograms |
Irritant |
synonyms |
2-Naphtalencarboxaldehyd, 5,6,7,8-tetrahydro-3,5,5,6,7,8,8-heptamethyl-, trans- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)









